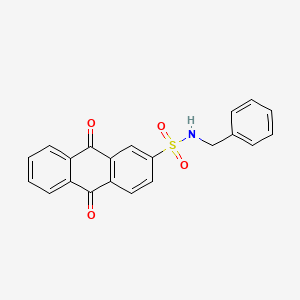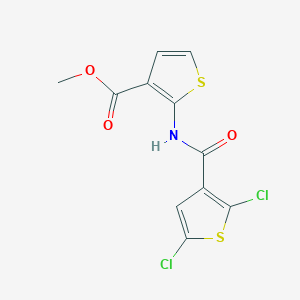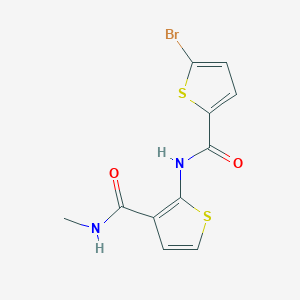
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one, more commonly known as Methylbenzoxazolyl Pyrrolidinone (MBOP), is a heterocyclic compound that has been gaining increasing attention in recent years due to its versatile applications in scientific research. MBOP is a synthetic compound that is composed of an aromatic ring and a pyrrolidinone ring. It can be synthesized through a variety of methods, including the condensation of 5-methyl-1,3-benzoxazole and 1-phenylpyrrolidin-2-one. MBOP has been used in a wide range of laboratory experiments and applications due to its unique properties, including its ability to act as an enzyme inhibitor and its ability to bind to certain proteins and enzymes.
科学的研究の応用
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has been used in a wide range of scientific research applications, including enzyme inhibition and protein binding. This compound has been used as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This compound has also been used as an inhibitor of the enzyme cyclooxygenase, which is responsible for the production of inflammatory mediators. Additionally, this compound has been used to bind to and inhibit the activity of various proteins, including the protein kinase C-α.
作用機序
The mechanism of action of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one is not completely understood. However, it is believed that this compound binds to and inhibits the activity of enzymes and proteins through non-covalent interactions. These non-covalent interactions include hydrogen bonding, van der Waals forces, and hydrophobic interactions. Additionally, this compound has been shown to interact with the active sites of enzymes and proteins, which can inhibit their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of enzymes and proteins, which can lead to a variety of physiological effects. For example, this compound has been shown to inhibit the enzyme acetylcholinesterase, which can lead to increased levels of acetylcholine in the body. This can lead to increased muscle contractions and increased alertness. Additionally, this compound has been shown to inhibit the enzyme cyclooxygenase, which can lead to decreased levels of inflammatory mediators in the body.
実験室実験の利点と制限
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one has a number of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is its low cost and availability. Additionally, this compound is relatively stable and can be easily stored and handled. On the other hand, this compound has a number of limitations for use in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to dissolve and use in aqueous solutions. Additionally, this compound can be toxic if ingested or inhaled, and should be handled with care.
将来の方向性
Despite its increasing popularity in scientific research, there are still many potential future directions for the use of 4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one. For example, this compound could be used to develop new drugs or therapies for the treatment of diseases. Additionally, this compound could be used to develop new methods for the synthesis of complex molecules. Finally, this compound could be used to study the structure and function of proteins and enzymes, which could lead to the development of new drugs or therapies.
合成法
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one can be synthesized through a variety of methods, including the condensation of 5-methyl-1,3-benzoxazole and 1-phenylpyrrolidin-2-one. This condensation reaction is typically performed in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and is usually carried out at temperatures between 80-100°C. The reaction yields a white solid product that can be purified and isolated through a variety of methods, including column chromatography.
特性
IUPAC Name |
4-(5-methyl-1,3-benzoxazol-2-yl)-1-phenylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-12-7-8-16-15(9-12)19-18(22-16)13-10-17(21)20(11-13)14-5-3-2-4-6-14/h2-9,13H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSENEWQPRWELHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(furan-2-yl)-6-{[(pyridin-3-yl)methyl]sulfanyl}pyridazine](/img/structure/B6501108.png)
![5-chloro-2-methoxy-N-[2-(morpholin-4-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B6501129.png)
![N-(2-methylphenyl)-2-({3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B6501130.png)
![tert-butyl 3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidine-1-carboxylate](/img/structure/B6501132.png)
![N-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6501139.png)
![3-[methyl(pyrrolidin-3-yl)amino]-1??,2-benzothiazole-1,1-dione hydrochloride](/img/structure/B6501146.png)

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![methyl 2-[(2E)-3-(thiophen-2-yl)prop-2-enamido]thiophene-3-carboxylate](/img/structure/B6501174.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)


![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)
